molecular formula C17H15ClN2OS2 B4723086 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide

2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B4723086
M. Wt: 362.9 g/mol
InChI Key: CUSYURQQJAHGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is commonly referred to as CBT-AM and is a member of the benzothiazole family of compounds. CBT-AM has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for research in various fields.

Mechanism of Action

CBT-AM acts as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1). This receptor is found in the central nervous system and is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and mood. CBT-AM enhances the activity of CB1, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
CBT-AM has been shown to have a wide range of effects on the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CBT-AM has also been shown to protect neurons from damage in animal models of neurodegenerative diseases. Additionally, CBT-AM has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of CBT-AM is its high potency and selectivity for CB1. This makes it a useful tool for studying the role of CB1 in various physiological processes. However, one limitation of CBT-AM is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several potential future directions for research on CBT-AM. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CBT-AM may have potential use in treating mood disorders such as anxiety and depression. Further research is needed to fully understand the potential therapeutic applications of CBT-AM and its mechanism of action.

Scientific Research Applications

CBT-AM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. CBT-AM has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CBT-AM has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.

properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS2/c1-10-3-5-13(11(2)7-10)19-16(21)9-22-17-20-14-8-12(18)4-6-15(14)23-17/h3-8H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYURQQJAHGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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